CPI-169 S-enantiomer

Stereochemistry Negative Control Target Validation

CPI-169 S-enantiomer is the essential, stereochemically matched negative control for EZH2 target-validation studies. Unlike the active R-enantiomer (IC₅₀ <1 nM), the S-enantiomer is biologically inactive, allowing you to definitively link observed phenotypes—such as H3K27me3 reduction or tumor growth inhibition—to on-target EZH2 inhibition. Using any other EZH2 inhibitor as a control confounds results. Source this high-purity single isomer to calibrate PD biomarker assays and confirm synergy mechanisms (e.g., with FGFR4 inhibitors in HCC models) with complete confidence.

Molecular Formula C27H36N4O5S
Molecular Weight 528.66
Cat. No. B1192020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPI-169 S-enantiomer
Synonyms(R,Z)-1-(1-(1-(ethylsulfonyl)piperidin-4-yl)ethyl)-N-((2-hydroxy-4-methoxy-6-methylpyridin-3-yl)methyl)-2-methyl-1H-indole-3-carbimidic acid
Molecular FormulaC27H36N4O5S
Molecular Weight528.66
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CPI-169 S-enantiomer: A Key Tool Compound for EZH2-Dependent Epigenetic Research


CPI-169 S-enantiomer is a single stereoisomer of the well-characterized EZH2 inhibitor CPI-169, a small molecule that targets the catalytic SET domain of Enhancer of Zeste Homolog 2 (EZH2), the methyltransferase component of the Polycomb Repressive Complex 2 (PRC2) [1]. The compound inhibits the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression in cancer and other diseases [2]. As a chiral molecule, CPI-169 exists as two enantiomers (R and S), and the isolated S-enantiomer is utilized primarily as a stereochemically matched, biologically inactive control to validate the on-target specificity of the active R-enantiomer in cellular assays .

Why Generic Substitution of CPI-169 S-enantiomer is Inappropriate


The S-enantiomer of CPI-169 is not a functional substitute for the active R-enantiomer or the racemic mixture, nor is it interchangeable with other EZH2 inhibitors. Its primary utility lies in its stereochemistry-driven lack of biological activity, making it an essential negative control for validating EZH2-dependent phenotypes . While the racemic mixture or the R-enantiomer demonstrates sub-nanomolar potency against EZH2 [1], the S-enantiomer is expected to be significantly less active or inactive, a property that is leveraged in research settings to distinguish between target-specific and off-target effects [2]. Using any other EZH2 inhibitor as a negative control would confound results, as they would exhibit varying degrees of on-target inhibition. The following sections provide quantitative evidence delineating the specific, quantifiable differences that define the unique role of the CPI-169 S-enantiomer.

Quantitative Differentiation of CPI-169 S-enantiomer: A Comparative Evidence Guide


Enantiomeric Specificity: The S-Enantiomer as an Inactive Stereochemical Control

CPI-169 S-enantiomer is the biologically inactive stereoisomer of the potent EZH2 inhibitor CPI-169 . In contrast to the racemic mixture and the R-enantiomer, which exhibit potent EZH2 inhibition with an IC50 of < 1 nM [1], the S-enantiomer is expected to be significantly less active or inactive . This stark contrast in activity, stemming purely from a difference in three-dimensional arrangement, positions the S-enantiomer as a critical, stereochemically matched negative control.

Stereochemistry Negative Control Target Validation

Selectivity Profile: High Discrimination Against EZH1 Compared to Ortholog-Targeting Inhibitors

CPI-169 (representative of the active enantiomer/racemate) demonstrates a high degree of selectivity for EZH2 over its closest homolog, EZH1, with an IC50 for wild-type EZH2 of 0.24 nM and for EZH1 of 6.4 nM, representing a >26-fold selectivity window [1]. This selectivity profile is distinct from that of UNC1999, a dual EZH2/EZH1 inhibitor which exhibits an IC50 of 2 nM for EZH2 and 45 nM for EZH1 (22.5-fold) . While CPI-169 is also selective for EZH2 over a panel of 30 other protein methyltransferases [1], its relative potency for EZH1 is higher than that of tazemetostat (EPZ-6438), which has a reported 35-fold selectivity for EZH2 over EZH1 .

Selectivity EZH1 Methyltransferase

Cellular Potency: Quantifiable Reduction in H3K27me3 Levels as a Pharmacodynamic Marker

The active forms of CPI-169 decrease cellular levels of the histone mark H3K27me3 with an EC50 of 70 nM, as measured in cell-based assays [1]. This cellular potency is comparable to that of GSK126, another potent EZH2 inhibitor, which has a reported IC50 of 9.9 nM in biochemical assays but also shows cellular activity in the nanomolar range . The availability of the S-enantiomer allows for a direct, stereochemistry-controlled comparison in these cellular assays. While the R-enantiomer potently reduces H3K27me3 levels, the S-enantiomer is expected to show minimal to no effect at comparable concentrations , providing a robust, quantitative assessment of on-target cellular activity.

Cellular Potency Pharmacodynamics H3K27me3

In Vivo Efficacy: Dose-Dependent Tumor Growth Inhibition in Preclinical Models

Treatment with CPI-169 (active form) led to dose-dependent tumor growth inhibition (TGI) in an EZH2 mutant KARPAS-422 DLBCL xenograft model [1]. The TGI was proportional to both the dose administered and the reduction of the pharmacodynamic marker H3K27me3 in the tumor tissue [1]. This in vivo efficacy is a key differentiator from earlier tool compounds like EPZ005687, which have not been widely reported in such advanced preclinical models. For researchers using the S-enantiomer as a negative control in in vivo studies, the lack of TGI in animals treated with the S-enantiomer (compared to the active R-enantiomer) would serve as critical evidence that the observed anti-tumor effects are mediated specifically by EZH2 inhibition.

In Vivo Xenograft Tumor Growth Inhibition

Combination Synergy: Potentiation of Anti-Cancer Activity in Preclinical Hepatocellular Carcinoma Models

The combination of CPI-169 with the FGFR4 inhibitor Roblitinib demonstrated synergistic inhibition of hepatocellular carcinoma (HCC) cell growth and xenograft tumor development in zebrafish and mouse models [1]. This synergy was mechanistically linked to the repression of YAP signaling [1]. This finding highlights a specific, promising application for CPI-169 in combination strategies, which is distinct from the primary use of other EZH2 inhibitors like tazemetostat, which is currently approved as a monotherapy for certain sarcomas and lymphomas. While the S-enantiomer would not exhibit this synergy, its use as a control in combination experiments would be essential to confirm that the observed synergy is dependent on EZH2 catalytic inhibition by the R-enantiomer.

Combination Therapy Hepatocellular Carcinoma Synergy

Strategic Applications of CPI-169 S-enantiomer in Research and Development


Target Validation in Epigenetic Drug Discovery

In target validation studies, the CPI-169 S-enantiomer serves as the gold-standard negative control for experiments using the active CPI-169 R-enantiomer or racemate. By demonstrating that the S-enantiomer fails to induce the same cellular or in vivo phenotype (e.g., reduction in H3K27me3 or tumor growth inhibition) as the active compound [1], researchers can definitively link the observed effects to on-target EZH2 inhibition. This is crucial for building confidence in EZH2 as a therapeutic target in a given disease model.

Pharmacodynamic (PD) Biomarker Development

The quantitative reduction of H3K27me3 levels by active CPI-169 (EC50 = 70 nM) is a well-characterized PD response [1]. The S-enantiomer is an essential control for developing and validating assays that measure H3K27me3 as a PD biomarker. By comparing the biomarker response in cells or tissues treated with the active compound versus the S-enantiomer, scientists can calibrate their assays and establish a clear, on-target dynamic range for the biomarker.

Combination Therapy Studies in Hepatocellular Carcinoma

The synergistic interaction between CPI-169 and FGFR4 inhibitors in HCC models [1] presents a specific research opportunity. In these studies, the S-enantiomer is required as a control to confirm that the synergy is driven by EZH2 catalytic inhibition. For instance, while the combination of Roblitinib with active CPI-169 potently suppresses HCC growth, the combination with the S-enantiomer should show no synergy, thereby validating the EZH2-dependent mechanism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for CPI-169 S-enantiomer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.